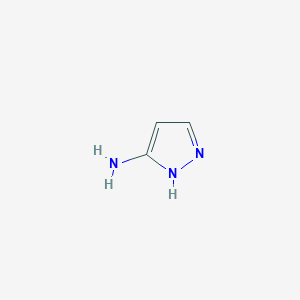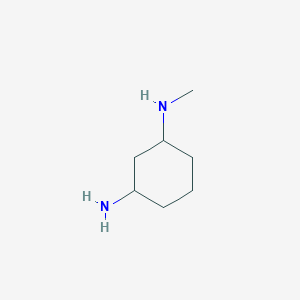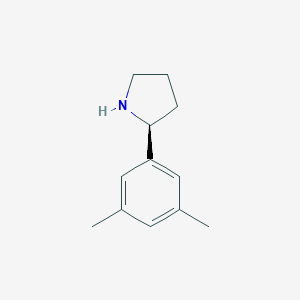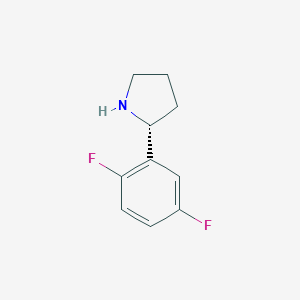
(2R)-2-(2,5-difluorophenyl)pyrrolidine
Übersicht
Beschreibung
“(2R)-2-(2,5-difluorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H11F2N . It has a molecular weight of 183.2 g/mol . This compound is used as an intermediate in the synthesis of LOXO101.
Molecular Structure Analysis
The InChI code for “(2R)-2-(2,5-difluorophenyl)pyrrolidine” is 1S/C10H11F2N.ClH/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2R)-2-(2,5-difluorophenyl)pyrrolidine” has a molecular weight of 183.2 g/mol . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Wissenschaftliche Forschungsanwendungen
1. Chiral Pyrrolidine Functionalized Metal–Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) Chiral pyrrolidine functionalized MOFs and COFs have been synthesized using proline and related derivatives, which include “(2R)-2-(2,5-difluorophenyl)pyrrolidine”. These materials have been used as an excellent, efficient, and versatile organocatalyst for various asymmetric reactions . The encapsulation of these organocatalysts into a porous material can construct a novel heterogeneous catalyst and provide a platform to mimic and explore the catalytic processes in a biological system .
Visible Light Bromide Catalysis
“(2R)-2-(2,5-difluorophenyl)pyrrolidine” can be used in visible light bromide catalysis for the synthesis of oxazoline, pyrrolidine, and dihydrooxazine via Csp3–H functionalizations . This visible light-mediated process is centered on the utilization of a bromide catalyst and oxidant to generate a nitrogen (N)-centered radical for a site-selective hydrogen atom transfer (HAT) process .
Synthesis of 2,5-Difluorophenylboronic Acid
“(2R)-2-(2,5-difluorophenyl)pyrrolidine” can be used in the synthesis of 2,5-Difluorophenylboronic acid . This compound has a linear formula of F2C6H3B (OH)2 and an empirical formula of C6H5BF2O2 .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R)-2-(2,5-difluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXSNNVYILYEBC-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1218935-59-1 | |
| Record name | 2-(2,5-Difluorophenyl)pyrrolidine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218935591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,5-Difluorophenyl)pyrrolidine, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPF7VP5RFX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the current methods for synthesizing (R)-2-(2,5-difluorophenyl)pyrrolidine?
A1: Current research highlights an efficient method for obtaining (R)-2-(2,5-difluorophenyl)pyrrolidine through a process called "recycle process of resolution/racemization" []. This method utilizes D-malic acid in ethanol to separate the desired (R)-enantiomer from the racemic mixture. The undesired (S)-enantiomer is then recycled back to the racemic mixture using potassium hydroxide in DMSO, allowing for repeated cycles to maximize the yield of the desired (R)-enantiomer. This method achieved a yield of 61.7% with high enantiomeric excess (98.4%) after three cycles [].
Q2: Are there alternative approaches to producing (R)-2-(2,5-difluorophenyl)pyrrolidine?
A2: Yes, recent research demonstrates the successful design of an (R)-stereoselective imine reductase (IRED) enzyme capable of producing (R)-2-(2,5-difluorophenyl)pyrrolidine []. This engineered enzyme, derived from Paenibacillus mucilaginosus (PmIR), was further optimized for both stereoselectivity and stability, leading to a variant (PmIR-6P) with significantly enhanced activity and a higher melting temperature. This engineered enzyme was able to produce (R)-2-(2,5-difluorophenyl)pyrrolidine at a concentration of 400 mM with an enantiomeric excess exceeding 99% [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-Cyanophenyl)phenyl]acetic acid](/img/structure/B58911.png)



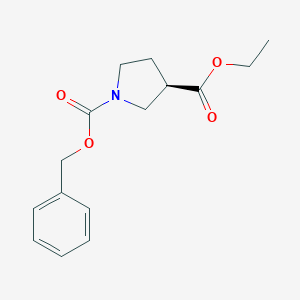
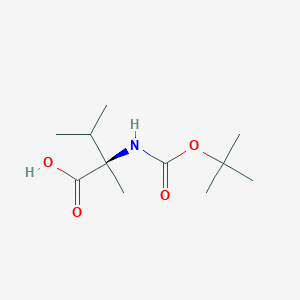
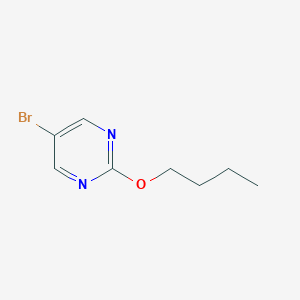
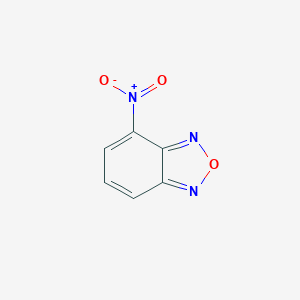
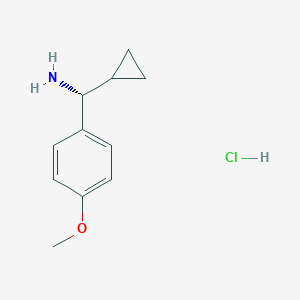
![6-Thia-3-azabicyclo[3.1.1]heptane](/img/structure/B59072.png)
